molecular formula OSb B8474067 Stibanal CAS No. 31219-54-2

Stibanal

Cat. No. B8474067
CAS RN: 31219-54-2
M. Wt: 137.759 g/mol
InChI Key: VTRUBDSFZJNXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04205142

Procedure details

An aqueous colloidal dispersion of antimony oxide sold by Nyacol, Inc., Ashland, Mass. under the trade name Nyacol A-1530, containing 30 weight percent antimony oxide was added to an aqueous anionic latex containing 40 weight percent of polybutadiene grafted with 20 parts of an interpolymer containing 70 percent styrene and 30 percent acrylonitrile per 100 parts of polybutadiene and was stirred to provide a uniform blend. The procedure of Example 1 was then carried out to obtain a blend of rubber-occluded antimony oxide in an interpolymer of α-methylstyrene and acrylonitrile. The ratio of styrenic interpolymer to "ungrafted" polybutadiene to colloidal antimony was 22:8:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polybutadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polybutadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Sb:1]=[O:2].O=[Si]=O.[O-2].[O-2].[O-2].[Sb+3].[Sb+3].[CH2:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:19](#[N:22])[CH:20]=[CH2:21]>>[Sb:1]=[O:2].[CH3:11][C:12]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[CH2:19].[C:19](#[N:22])[CH:20]=[CH2:21] |f:2.3.4.5.6,^1:0,22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sb]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Si]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Sb+3].[Sb+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sb]=O
Step Four
Name
polybutadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
polybutadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to an aqueous anionic
CUSTOM
Type
CUSTOM
Details
to provide a uniform blend

Outcomes

Product
Name
Type
product
Smiles
[Sb]=O
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1
Name
Type
product
Smiles
C(C=C)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.